Hexahydro-1H-quinolizin-2(6H)-one

Description

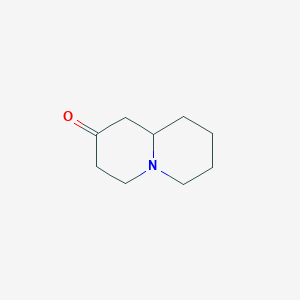

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPGLCASKVWATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCC(=O)CC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372876 | |

| Record name | Hexahydro-1H-quinolizin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23581-42-2 | |

| Record name | Hexahydro-1H-quinolizin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hexahydro-1H-quinolizin-2(6H)-one basic properties

An In-depth Technical Guide to the Basic Properties of Hexahydro-1H-quinolizin-2(6H)-one

Introduction

Hexahydro-1H-quinolizin-2(6H)-one is a bicyclic organic compound featuring a quinolizidine skeleton. The quinolizidine ring system, a nitrogenous heterocycle with a 1-azabicyclo[4.4.0]decane core, is the foundational structure for a broad class of natural products known as quinolizidine alkaloids.[1][2] These alkaloids are predominantly found in the plant kingdom, particularly within the legume family (Fabaceae), and exhibit a wide spectrum of biological activities.[3][4] This guide provides a detailed examination of the fundamental basic properties of Hexahydro-1H-quinolizin-2(6H)-one, a ketone derivative of the saturated quinolizidine scaffold. Understanding these core characteristics is paramount for its application in synthetic chemistry, medicinal chemistry, and drug development. The insights herein are tailored for researchers, scientists, and professionals who require a comprehensive understanding of this molecule's behavior.

Core Molecular Attributes

The fundamental identity of Hexahydro-1H-quinolizin-2(6H)-one is established by its chemical formula, molecular weight, and unique identifiers. These attributes are critical for accurate documentation, procurement, and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | Octahydro-2H-quinolizin-2-one | [5] |

| CAS Number | 23581-42-2 | [5] |

| Molecular Formula | C₉H₁₅NO | [5] |

| Molecular Weight | 153.22 g/mol | [5] |

| Exact Mass | 153.115364 g/mol | [5] |

| Synonyms | Hexahydro-1H-quinolizin-2(6H)-one; 1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one | [5] |

Basicity and Acid-Base Chemistry

The defining basic property of Hexahydro-1H-quinolizin-2(6H)-one stems from the lone pair of electrons on its tertiary bridgehead nitrogen atom. This nitrogen atom can accept a proton (H⁺), allowing the molecule to act as a Brønsted-Lowry base. The equilibrium between the neutral (free base) form and the protonated (conjugate acid) form is fundamental to its behavior in solution.

The basicity is quantified by its pKa value, which is the pH at which the concentrations of the protonated and unprotonated forms are equal. While the exact experimental pKa for this specific ketone derivative is not readily published, the pKa of the parent quinolizidine scaffold serves as an excellent estimate and is known to be significantly basic due to the electron-donating nature of the alkyl framework and the stereoelectronically accessible lone pair on the nitrogen.

Caption: Acid-base equilibrium of the quinolizidinone nitrogen.

This basicity dictates that the molecule's solubility and reactivity are highly pH-dependent. In acidic environments (pH < pKa), it will predominantly exist as the charged quinolizinium cation, enhancing its solubility in aqueous media. Conversely, in neutral or basic conditions (pH > pKa), the neutral, less polar free base form will dominate, favoring solubility in organic solvents.

Spectroscopic and Analytical Characterization

Characterization and purity assessment of Hexahydro-1H-quinolizin-2(6H)-one rely on standard analytical techniques. The rigid bicyclic structure provides a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be complex due to the number of non-equivalent protons in the saturated ring system. Key diagnostic signals include multiplets in the aliphatic region (typically 1.5-3.5 ppm). Protons on carbons adjacent (alpha) to the nitrogen atom and the carbonyl group will be deshielded and appear further downfield.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal, typically in the range of 200-210 ppm. Carbons alpha to the nitrogen will appear in the 50-70 ppm region. 2D NMR techniques like COSY and HSQC are essential for definitive assignment of all proton and carbon signals and for establishing stereochemistry.[6]

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch will be prominent, typically appearing around 1710-1725 cm⁻¹.

-

C-N stretching vibrations will be observed in the fingerprint region, usually between 1000-1250 cm⁻¹.

-

The absence of N-H (around 3300-3500 cm⁻¹) and O-H bands confirms the tertiary amine and the absence of hydroxyl impurities.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 153. The fragmentation pattern will be characteristic of the quinolizidine ring, often involving cleavage alpha to the nitrogen atom, leading to stable iminium ion fragments.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ will be the dominant peak at m/z = 154, confirming the molecular weight and basic nature of the compound. LC-MS/MS is a powerful tool for quantifying the amine in complex biological matrices.[7]

Stereochemical Considerations

The quinolizidine skeleton is a fused bicyclic system. The junction of the two six-membered rings can exist in either a trans or a cis configuration, leading to stereoisomers. The relative orientation of the substituents at the bridgehead carbons (in this case, the bridgehead proton) determines the overall 3D shape of the molecule. The trans-fused conformation is generally more thermodynamically stable. The presence of the ketone at the C2 position introduces an additional chiral center at C9a, further complicating the stereochemical landscape. The specific stereochemistry can significantly impact biological activity, as molecular shape is crucial for interactions with protein binding sites. The rigid, well-defined three-dimensional structure of bicyclic amines is a key reason for their popularity in drug design, as it can improve both pharmacodynamic and pharmacokinetic properties.[8]

Synthesis and Reactivity Overview

The synthesis of quinolizidinone derivatives can be achieved through various synthetic strategies. A common approach involves multi-step sequences starting from readily available precursors. For instance, enantioselective syntheses have been developed from chiral pool starting materials, often featuring key steps like dihydroxylation and ring-closing metathesis (RCM) to construct the bicyclic core.[9] Other methods may involve cyclization reactions of appropriately substituted piperidine derivatives.[10] The presence of the ketone functionality offers a reactive handle for further chemical modification, such as reduction to the corresponding alcohol or conversion to other functional groups, making it a versatile intermediate for building more complex molecules.

Pharmacological and Toxicological Context

Hexahydro-1H-quinolizin-2(6H)-one belongs to the quinolizidine alkaloid family. This class of compounds is known for a diverse range of pharmacological and toxicological effects.[11]

-

Biological Activities: Naturally occurring and synthetic quinolizidine alkaloids have been reported to possess cytotoxic, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties.[2] Some have shown potential as anticancer agents and apoptosis inducers.[4]

-

Mechanism of Action: The biological effects are varied. For instance, some quinolizidine alkaloids act as competitive acetylcholine inhibitors, interfering with signal transduction at the motor endplate, which is the basis for their toxicity.[3]

-

Toxicity: Many quinolizidine alkaloids are toxic, particularly to grazing livestock.[12] The consumption of plants containing high levels of these alkaloids, such as certain species of lupins, can lead to poisoning with symptoms including coordination disorders, respiratory distress, and in severe cases, death from respiratory paralysis.[12] Therefore, any research involving this class of compounds must be conducted with appropriate safety precautions.

Experimental Protocols

The following protocols provide a framework for the experimental determination of key basic properties.

Protocol 1: Potentiometric Titration for pKa Determination

This method determines the pKa by monitoring the pH of a solution of the amine as a standardized acid is added.

Rationale: Titrating the basic amine with a strong acid generates a titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~15-20 mg of Hexahydro-1H-quinolizin-2(6H)-one and dissolve it in 50 mL of CO₂-free deionized water. If solubility is limited, a co-solvent like methanol or ethanol may be used, but the resulting pKa will be an apparent pKa (pKa_app).

-

Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.01, 7.00, and 10.01.

-

Titration: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe. Begin adding a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05-0.10 mL) using a burette.

-

Recording: After each increment of acid, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis). The equivalence point is the point of steepest inflection. The pKa is the pH value at exactly half the volume of titrant required to reach the equivalence point.

Protocol 2: Kinetic Solubility Assessment (Shake-Flask Method)

This protocol provides a standard method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Rationale: By agitating an excess amount of the solid compound in a solvent for an extended period, a saturated solution is formed. Quantifying the concentration of the compound in the filtered solution gives the equilibrium solubility.

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid Hexahydro-1H-quinolizin-2(6H)-one (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired buffer or solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

-

Sampling: After equilibration, carefully withdraw a sample of the suspension.

-

Filtration: Immediately filter the sample through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

-

Analysis: Accurately dilute the resulting clear filtrate with an appropriate solvent. Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.

-

Calculation: Back-calculate to determine the concentration in the original undiluted filtrate. This value represents the equilibrium solubility of the compound under the tested conditions.

References

-

PubChem. (2013). Hexahydro-1H-pyrrolizine-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2005). Quinolizidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2007). 2,3,4,4a,5,6-Hexahydro-1H-benzo(c)quinolizine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2005). 1,3,4,6,7,9a-Hexahydro-2H-quinolizine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2H-Quinolizine, 1,3,4,6,7,9a-hexahydro-. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing. Retrieved from [Link]

-

PubMed. (2022). The biological activities of quinolizidine alkaloids. National Library of Medicine. Retrieved from [Link]

-

American Chemical Society. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PMC. Retrieved from [Link]

-

Eurofins. (n.d.). Quinolizidine Alkaloids Food and Feed_ENG. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. PMC. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 8,9-dihydro-2H-pyrano-[5,6-g] quinolin-2-one derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinolizidine alkaloids. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Quinolizidine alkaloids – Knowledge and References. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of polyhydroxyindolizidinone and quinolizidinone derivatives from a common precursor. PMC. Retrieved from [Link]

Sources

- 1. Quinolizidine | C9H17N | CID 119036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. echemi.com [echemi.com]

- 6. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02646H [pubs.rsc.org]

- 7. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Enantioselective synthesis of polyhydroxyindolizidinone and quinolizidinone derivatives from a common precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinolizidine alkaloids - Wikipedia [en.wikipedia.org]

Technical Monograph: Structural Dynamics and Synthetic Utility of Hexahydro-1H-quinolizin-2(6H)-one

[1]

Executive Summary

Hexahydro-1H-quinolizin-2(6H)-one (2-oxo-quinolizidine) represents a critical bicyclic scaffold in the synthesis of Lupinus alkaloids and pharmaceutical agents targeting neuroreceptors.[1] Unlike its aromatic quinolone counterparts, this saturated heterocycle exhibits complex stereochemical behavior governed by the bridgehead nitrogen atom.[1] This guide provides a definitive analysis of its trans-fused conformational preference, spectroscopic signatures (Bohlmann bands), and a validated synthetic protocol via the Dieckmann condensation route.[1]

Part 1: Structural Architecture & Stereochemistry[1]

Nomenclature and Numbering

The quinolizidine core consists of two fused six-membered rings sharing a bridgehead nitrogen.[1] In Hexahydro-1H-quinolizin-2(6H)-one , the ketone functionality is located at the C2 position.[1] The numbering typically initiates at the bridgehead nitrogen (position 4 in some systems, but systematic IUPAC numbering assigns the bridgehead as position 9a, with the ketone at C2).

Conformational Analysis: The Trans-Fusion Dominance

The stereochemistry of the quinolizidine ring junction is the defining feature of this molecule. It exists in equilibrium between cis-fused and trans-fused conformers.[1]

-

Trans-Fused (Thermodynamically Favored): In the absence of steric constraints, the trans-fused conformer is lower in energy (approx.[1] 2.4–3.0 kcal/mol).[1] In this geometry, the lone pair of the nitrogen is anti-periplanar to the C-H bonds at the adjacent carbons (C4 and C6), stabilizing the structure via hyperconjugation (

). -

Cis-Fused: This conformer exists but is less stable due to 1,3-diaxial interactions.[1] It becomes relevant only when substituents at C1 or C3 impose steric strain that destabilizes the trans form.[1]

Spectroscopic Signature: Bohlmann Bands

The presence of the trans-fused ring junction is experimentally verified via IR spectroscopy.

-

Mechanism: The anti-periplanar relationship between the nitrogen lone pair and adjacent axial C-H bonds lowers the force constant of the C-H bond.

-

Observation: This results in "Bohlmann bands"—distinct C-H stretching absorptions in the 2700–2800 cm⁻¹ region.[1]

-

Diagnostic Utility: A strong signal in this region confirms the trans-fused geometry of the synthesized 2-oxo-quinolizidine.[1]

Structural Logic Diagram

The following diagram illustrates the thermodynamic equilibrium and the stabilization factors.

Part 2: Physicochemical Profile[1]

The following data aggregates computed and experimental values for the specific 2-oxo isomer.

| Property | Value | Notes |

| CAS Number | 23581-42-2 | Specific to Hexahydro-1H-quinolizin-2(6H)-one |

| Molecular Formula | C₉H₁₅NO | |

| Molecular Weight | 153.22 g/mol | |

| LogP (Predicted) | 0.3 - 0.8 | Lipophilic, crosses BBB effectively |

| IR Diagnostic | 1715 cm⁻¹ (C=O) | Ketone stretch |

| IR Diagnostic | 2750 cm⁻¹ (C-H) | Bohlmann band (Trans-fused indicator) |

| Topological Polar Surface Area | 20.3 Ų | Favorable for CNS penetration |

Part 3: Validated Synthetic Protocol

The most robust route to Hexahydro-1H-quinolizin-2(6H)-one utilizes the Dieckmann Condensation of a diester precursor derived from piperidine.[1] This method is preferred for its scalability and regioselectivity.[1]

Reaction Workflow Diagram

Step-by-Step Methodology

Phase 1: N-Alkylation (Michael Addition) [1]

-

Reagents: Ethyl 2-piperidineacetate (1.0 eq), Ethyl acrylate (1.2 eq), Ethanol (anhydrous).[1]

-

Procedure: Dissolve ethyl 2-piperidineacetate in ethanol. Add ethyl acrylate dropwise to prevent polymerization.[1]

-

Conditions: Reflux for 16–24 hours under nitrogen atmosphere.

-

Workup: Remove solvent in vacuo. The resulting oil (Ethyl 1-(2-ethoxycarbonylethyl)-2-piperidineacetate) is typically pure enough for the next step.[1]

Phase 2: Dieckmann Cyclization

-

Reagents: Diester intermediate (from Phase 1), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), Toluene (anhydrous).

-

Procedure: Suspend NaH in toluene at 0°C. Add the diester dropwise.

-

Mechanism: The base deprotonates the alpha-carbon of the propionate side chain, which attacks the ester at the piperidine C2 position.

-

Conditions: Warm to reflux for 4 hours. A thick precipitate (enolate salt) will form.[1]

-

Quench: Cool to 0°C, quench with glacial acetic acid/ice water. Extract with ethyl acetate.[1]

Phase 3: Hydrolysis and Decarboxylation

-

Reagents: Crude beta-keto ester, 6M Hydrochloric Acid (HCl).[1]

-

Procedure: Reflux the crude residue in 6M HCl for 6 hours. This hydrolyzes the remaining ester and induces thermal decarboxylation of the beta-keto acid.

-

Isolation: Basify the solution with solid KOH to pH > 10. Extract exhaustively with Dichloromethane (DCM).[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Vacuum distillation or flash chromatography (SiO₂, MeOH/DCM/NH₄OH).[1]

Part 4: Reactivity & Applications[2][3][4]

Medicinal Chemistry Utility

The 2-oxo group serves as a versatile handle for diversifying the quinolizidine scaffold.[1]

-

Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields 2-amino-quinolizidines, which are structural analogs of sparteine and cytisine (nAChR agonists).[1]

-

Wittig Olefination: Converts the ketone to an exocyclic alkene, a precursor for Lupinus alkaloid synthesis.[1]

Biological Relevance

The quinolizidine motif is privileged in nature.[1]

-

Target Interaction: The bridgehead nitrogen, when protonated at physiological pH, mimics the ammonium headgroup of neurotransmitters (acetylcholine), making these scaffolds potent ligands for nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors.

-

Lipophilicity: The saturated carbocyclic framework ensures high blood-brain barrier (BBB) permeability.[1]

References

-

BenchChem. (2025).[1][2][3] Hexahydro-1H-pyrrolizine-2-carboxylic Acid and Related Scaffolds. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13380222: Hexahydro-benzo[c]quinolizine derivatives. Retrieved from [1]

-

Echemi. (2025).[1][2][3] Product Data: Hexahydro-1H-quinolizin-2(6H)-one (CAS 23581-42-2).[1][4] Retrieved from [1]

-

Bohlmann, F. (1958).[1] Zur Konfigurationsbestimmung von Chinolizidin-Derivaten (On the determination of configurations of quinolizidine derivatives). Chemische Berichte. (Foundational text on Bohlmann bands).[1][2][5]

-

MDPI Pharmaceuticals. (2021).[1] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [1]

Hexahydro-1H-quinolizin-2(6H)-one IUPAC name and synonyms

Structural Dynamics, Synthesis, and Pharmaceutical Utility of the 2-Oxoquinolizidine Scaffold

Executive Summary

Hexahydro-1H-quinolizin-2(6H)-one (systematically octahydro-2H-quinolizin-2-one ) represents a pivotal bicyclic N-heterocycle in medicinal chemistry. As the simplest ketonic derivative of the quinolizidine ring system, it serves as the structural core for the Lupin alkaloids (e.g., lupinine, sparteine, matrine) and a privileged scaffold for designing ligands targeting nicotinic acetylcholine receptors (nAChRs).

This guide provides a rigorous technical analysis of the molecule, focusing on its stereochemical behavior (trans- vs. cis-fusion), diagnostic spectroscopic features (Bohlmann bands), and a validated synthetic protocol via the Dieckmann condensation.

Part 1: Chemical Identity & Nomenclature[1][2][3]

The nomenclature for this bicycle can be ambiguous due to varying numbering systems for the bridgehead nitrogen. The IUPAC name provided in the request—Hexahydro-1H-quinolizin-2(6H)-one—treats the system as a saturated derivative of a partially unsaturated parent. However, in modern literature, Octahydro-2H-quinolizin-2-one is frequently used to denote full saturation.

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | Octahydro-2H-quinolizin-2-one |

| Common Synonyms | Hexahydro-1H-quinolizin-2(6H)-one; 2-Oxoquinolizidine; Quinolizidin-2-one |

| CAS Registry Number | 23581-42-2 |

| Molecular Formula | C₉H₁₅NO |

| Molecular Weight | 153.22 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/enantiomer) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOH; Sparingly soluble in H₂O |

| Key Functional Group | Ketone (C2 position), Tertiary Amine (Bridgehead) |

Part 2: Stereochemical Considerations & Bohlmann Bands

The reactivity and biological recognition of quinolizidin-2-one are dictated by the stereochemistry of the ring fusion. Unlike the rigid indolizidine system, the quinolizidine ring can exist in a dynamic equilibrium between cis- and trans-fused conformers, governed by Nitrogen inversion.

1. Thermodynamic Stability

-

Trans-fused: The thermodynamically preferred conformation. In this state, the nitrogen lone pair is antiperiplanar to the C-H bonds at the adjacent carbons (C4 and C6). This minimizes 1,3-diaxial interactions.

-

Cis-fused: Less stable but accessible. The energy barrier for N-inversion is relatively low (~5-6 kcal/mol), allowing the molecule to sample the cis-conformation, which is often required for specific enzymatic binding events.

2. Diagnostic Spectroscopy: Bohlmann Bands

A critical quality control check for quinolizidines is the presence of Bohlmann bands in the IR spectrum.[1]

-

Mechanism: The antiperiplanar arrangement of the N-lone pair and adjacent axial C-H bonds in the trans-conformer leads to hyperconjugative weakening of the C-H bonds (

). -

Observation: This results in characteristic C-H stretching bands in the 2700–2800 cm⁻¹ region.[2]

-

Utility: If these bands are absent, the sample likely exists in the cis-conformation or is protonated (N-oxide/salt).

Figure 1: Stereochemical equilibrium and diagnostic spectroscopic markers for the quinolizidine scaffold.

Part 3: Synthetic Routes

The synthesis of the bicyclic core typically involves ring closure of a piperidine derivative. The most robust and scalable method is the Dieckmann Condensation of a diester precursor, followed by decarboxylation.

Pathway Logic

-

Precursor Assembly: Michael addition of ethyl acrylate to a piperidine derivative or alkylation of piperidine with ethyl 3-bromopropionate.

-

Cyclization: Base-mediated intramolecular Claisen (Dieckmann) condensation closes the second ring, forming a

-keto ester. -

Decarboxylation: Acid hydrolysis removes the ester group to yield the final ketone.

Figure 2: The Dieckmann Condensation route for the synthesis of Octahydro-2H-quinolizin-2-one.[3][4][5][6]

Part 4: Experimental Protocol

Objective: Synthesis of Octahydro-2H-quinolizin-2-one via Dieckmann Condensation. Scale: 10 mmol (adaptable).

Materials

-

Reactant: Ethyl 3-(2-ethoxycarbonylethyl)-1-piperidinepropionate (CAS 3086-63-3).

-

Base: Sodium Ethoxide (NaOEt), freshly prepared or commercial powder.

-

Solvent: Anhydrous Toluene (preferred for higher boiling point) or Benzene.

-

Acid: Hydrochloric Acid (6M).

Step-by-Step Methodology

-

Enolate Formation & Cyclization:

-

In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 1.2 eq of Sodium Ethoxide in 50 mL of anhydrous toluene.

-

Add 1.0 eq (approx. 3.0 g) of the diester precursor dropwise over 15 minutes under stirring.

-

Heat the mixture to reflux (110°C) for 4–6 hours. Note: The solution will turn turbid as the sodium enolate salt forms.

-

Monitor reaction progress via TLC (SiO₂, 10% MeOH in DCM).

-

-

Workup (Isolation of

-keto ester):-

Cool the reaction mixture to room temperature.

-

Quench with glacial acetic acid (slight excess) to neutralize the enolate.

-

Add 50 mL water and extract with diethyl ether (3 x 50 mL).

-

Dry combined organics over MgSO₄ and concentrate in vacuo to yield the crude

-keto ester oil.

-

-

Hydrolysis & Decarboxylation:

-

Dissolve the crude oil in 30 mL of 6M HCl.

-

Reflux vigorously for 6 hours. Mechanism: Acid-catalyzed hydrolysis of the ethyl ester followed by thermal decarboxylation of the

-keto acid. -

Cool to 0°C in an ice bath.

-

-

Final Isolation:

-

Basify the solution carefully to pH > 10 using solid KOH or 50% NaOH solution. Caution: Exothermic.

-

Extract the free base ketone with Chloroform (3 x 40 mL).

-

Dry over Na₂SO₄ and evaporate the solvent.

-

Purification: Distillation under reduced pressure (bp ~100°C at 2 mmHg) or column chromatography (Alumina, neutral) is recommended to obtain the pure ketone.

-

Part 5: Pharmaceutical Applications

The quinolizidin-2-one scaffold is not merely a chemical curiosity; it is a pharmacophore embedded in numerous bioactive agents.

1. Lupin Alkaloid Analogs: The structure is the core of the Lupinus alkaloids. Chemical modification at the C2 position (reductive amination or Grignard addition) allows access to analogs of Lupinine and Sparteine .

-

Application: Anti-arrhythmic agents (Type Ia) and oxytocics.

2. Nicotinic Acetylcholine Receptor (nAChR) Ligands:

Derivatives of quinolizidin-2-one, specifically those with heteroaromatic substituents (e.g., pyridines) attached to the ring, show high affinity for

-

Mechanism:[4][5][6][7] The bridgehead nitrogen mimics the quaternary ammonium of acetylcholine, while the rigid bicycle reduces entropic penalty upon binding.

-

Therapeutic Area: Cognitive enhancers for Alzheimer's disease and smoking cessation aids (Cytisine analogs).

3. Local Anesthetics: Benzo-fused derivatives (related to the CAS 4491-26-3 structure often confused with the title compound) have demonstrated local anesthetic properties similar to lidocaine but with altered pharmacokinetic profiles.

References

-

Dieckmann Condensation Mechanism & Applications

-

Davis, B. R., & Garrett, P. J. (1991).[4] Dieckmann Condensation. In Comprehensive Organic Synthesis.

-

Source:

-

-

Bohlmann Bands & Stereochemistry

-

Bohlmann, F. (1958).[8] Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte.

-

Source:

-

-

Quinolizidine Alkaloids Pharmacology

- Wink, M. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega.

-

Source:

-

General Synthesis of Quinolizidin-2-one

-

Clemo, G. R., et al. (1937). The Synthesis of Derivatives of Quinolizine. Journal of the Chemical Society.[9]

-

Source:

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 8. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 9. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to Hexahydro-1H-quinolizin-2(6H)-one: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1H-quinolizin-2(6H)-one, a saturated bicyclic amine, belongs to the quinolizidine alkaloid class of compounds. These natural products and their synthetic analogs have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of Hexahydro-1H-quinolizin-2(6H)-one, detailing its chemical properties, stereoselective synthesis methodologies, and thorough characterization using modern spectroscopic techniques. Furthermore, it outlines established protocols for the preliminary investigation of its potential biological activities, specifically focusing on its cytotoxic and antibacterial properties. This document is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutic agents and to facilitate further investigation into the pharmacological potential of this quinolizidine scaffold.

Introduction to Hexahydro-1H-quinolizin-2(6H)-one

Hexahydro-1H-quinolizin-2(6H)-one, also known as octahydro-2H-quinolizin-2-one, is a quinolizidine alkaloid featuring a ketone functional group. The quinolizidine ring system is a recurring motif in a variety of natural products, particularly in plants of the Lupinus genus[1][2]. Alkaloids containing this scaffold have been reported to exhibit a wide range of biological effects, including but not limited to anticancer, antibacterial, antiviral, and anti-inflammatory activities. The specific biological profile of Hexahydro-1H-quinolizin-2(6H)-one is not extensively documented in publicly available literature, presenting an opportunity for novel research and discovery.

Chemical Properties

A clear understanding of the fundamental chemical properties of a compound is crucial for its synthesis, purification, and the interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO | Echemi |

| Molecular Weight | 153.22 g/mol | Echemi |

| CAS Number | 23581-42-2 | Echemi |

graph "Hexahydro_1H_quinolizin_2_6H_one" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label="N", pos="0,0.866!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; O [label="O", pos="1.732,-1.5!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

A -- N [pos="0.5,0!"]; N -- B [pos="-0.5,0!"]; B -- C [pos="-1,0.866!"]; C -- D [pos="-1.5,0!"]; D -- E [pos="-1,-0.866!"]; E -- N [pos="-0.5,-0.866!"]; A -- F [pos="1,0.866!"]; F -- G [pos="1.5,0!"]; G -- H [pos="1,-0.866!"]; H -- A; G -- O [style=double]; }

Figure 1: Chemical structure of Hexahydro-1H-quinolizin-2(6H)-one.

Synthesis of Hexahydro-1H-quinolizin-2(6H)-one

Retrosynthetic Analysis

A logical retrosynthetic pathway for Hexahydro-1H-quinolizin-2(6H)-one is outlined below. The target molecule can be envisioned as being formed from an intramolecular cyclization of a piperidine precursor containing a suitable side chain.

Figure 2: General retrosynthetic approach for Hexahydro-1H-quinolizin-2(6H)-one.

Proposed Synthetic Protocol

The following is a generalized, field-proven protocol for the synthesis of a quinolizidinone scaffold, which can be optimized for the specific synthesis of Hexahydro-1H-quinolizin-2(6H)-one. This protocol is based on established methodologies for the synthesis of related heterocyclic systems[6].

Step 1: Synthesis of a Functionalized Piperidine Precursor

This initial phase focuses on constructing the core piperidine ring with a side chain amenable to cyclization. Aza-conjugate addition reactions are a powerful tool for the stereoselective synthesis of substituted piperidines[3][5].

-

Reaction Setup: To a solution of a suitable α,β-unsaturated ester in an appropriate solvent (e.g., dichloromethane), add a chiral organocatalyst (e.g., a diarylprolinol silyl ether).

-

Addition of Amine: Cool the reaction mixture to a low temperature (e.g., -20 °C) and add the desired amino-ester.

-

Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified by column chromatography to yield the functionalized piperidine derivative.

Step 2: Intramolecular Cyclization to form the Quinolizidinone Ring

This step involves the formation of the second ring to yield the bicyclic quinolizidinone core. A Dieckmann condensation or a similar intramolecular cyclization can be employed.

-

Reaction Setup: Dissolve the piperidine precursor from Step 1 in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere.

-

Addition of Base: Add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor for the completion of the cyclization.

-

Work-up and Purification: After cooling, carefully quench the reaction with a proton source (e.g., acetic acid). Perform an extractive work-up and purify the crude product by column chromatography to obtain Hexahydro-1H-quinolizin-2(6H)-one.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized Hexahydro-1H-quinolizin-2(6H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the methylene and methine protons of the saturated rings. The protons adjacent to the nitrogen atom and the carbonyl group will be deshielded and appear at the lower field end of this region.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. A characteristic downfield signal is expected for the carbonyl carbon (typically in the range of 200-210 ppm). The carbons adjacent to the nitrogen will appear in the range of 40-60 ppm, while the remaining aliphatic carbons will resonate at higher fields. While specific data for the target molecule is not available, data for the related compound octahydro-2H-quinolizine-1-methanol can provide some reference points for the quinolizidine core signals[7].

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed in the region of 1700-1725 cm⁻¹ for a saturated six-membered ring ketone. The C-H stretching vibrations of the aliphatic CH₂ and CH groups will appear around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 153. The fragmentation pattern will be characteristic of the quinolizidine ring system, often involving the loss of alkyl fragments and rearrangements involving the nitrogen atom.

Preliminary Biological Evaluation

Given the known biological activities of quinolizidine alkaloids, a preliminary assessment of the cytotoxic and antibacterial properties of Hexahydro-1H-quinolizin-2(6H)-one is a logical starting point for its pharmacological characterization[8].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxicity of a compound[9].

Protocol:

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Hexahydro-1H-quinolizin-2(6H)-one in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Figure 3: Workflow for the MTT cytotoxicity assay.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium[10][11][12][13].

Protocol:

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of Hexahydro-1H-quinolizin-2(6H)-one in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Figure 4: Workflow for the broth microdilution antibacterial assay.

Conclusion and Future Directions

This technical guide has provided a foundational framework for the synthesis, characterization, and preliminary biological evaluation of Hexahydro-1H-quinolizin-2(6H)-one. While specific experimental data for this compound remains to be fully elucidated in the public domain, the methodologies and protocols outlined herein offer a robust starting point for researchers. The quinolizidine scaffold holds significant promise for the development of new therapeutic agents. Future research should focus on the stereoselective synthesis of Hexahydro-1H-quinolizin-2(6H)-one and its derivatives, followed by comprehensive spectroscopic characterization. A broader screening of its biological activities against a diverse panel of cancer cell lines and pathogenic microorganisms is warranted. Further investigations into its mechanism of action will be crucial in unlocking the full therapeutic potential of this intriguing class of compounds.

References

-

Choi, H., Hong, J., & Lee, K. (2020). A Stereoselective Formal Synthesis of Quinolizidine (–)-217A. European Journal of Organic Chemistry, 2020(10), 1453-1457. [Link]

-

Pandey, G., & Kumar, A. (2013). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. ACS Omega, 2(8), 4585-4592. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. [Link]

-

ChemistryViews. (2020, January 9). Stereoselective Synthesis of Quinolizidine (–)‐217A. [Link]

-

New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. (2024). MDPI. [Link]

-

PubChem. (n.d.). Octahydro-2H-quinolizine-2-methanol. [Link]

-

SpectraBase. (n.d.). OCTAHYDRO-2H-QUINOLIZINE-1-METHANOL (ISOMER). [Link]

-

World Organisation for Animal Health (WOAH). (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

-

NIST. (n.d.). 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)-. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

-

ResearchGate. (n.d.). The 13C{1H} NMR spectrum (CO region) of A in CH2Cl2/CD2Cl2 (4/1) at 21°C. [Link]

-

PubChem. (n.d.). Octahydro-2H-azonin-2-one. [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. [Link]

-

NIST. (n.d.). 2-Butanone, 4-(4-hydroxyphenyl)-. [Link]

-

NIST. (n.d.). Quinidine. [Link]

-

NIST. (n.d.). Ketoprofen. [Link]

Sources

- 1. Stereoselective Synthesis of C‑Glycosylated Pyrrolizidines through Nitrone Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-N-oxide(1613-37-2) 1H NMR spectrum [chemicalbook.com]

- 3. Scholars@Duke publication: A Stereoselective Formal Synthesis of Quinolizidine (–)-217A [scholars.duke.edu]

- 4. Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistryviews.org [chemistryviews.org]

- 6. 2-Quinolone synthesis [organic-chemistry.org]

- 7. chemscene.com [chemscene.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

Methodological & Application

Advanced Characterization Protocol: Hexahydro-1H-quinolizin-2(6H)-one

Part 1: Executive Summary & Strategic Importance

Hexahydro-1H-quinolizin-2(6H)-one (CAS: 23581-42-2), also known as 2-oxoquinolizidine, represents a critical bicyclic scaffold in the synthesis of Lupinus alkaloids (e.g., lupinine, sparteine) and pharmaceutical intermediates targeting neurodegenerative pathways.[1]

Its structural uniqueness lies in the bridgehead nitrogen, which dictates the stereochemical outcome (cis- vs. trans-fused) of the bicyclic system.[1] This conformational flexibility directly impacts biological activity and spectral signatures.[1] This Application Note provides a rigorous, self-validating protocol for the structural confirmation of 2-oxoquinolizidine, distinguishing it from isomeric impurities and determining the ring-fusion stereochemistry.

Part 2: Experimental Protocols

Sample Preparation

Objective: Minimize solvent effects that obscure bridgehead proton signals and ensure ionization efficiency.

| Parameter | NMR Protocol | Mass Spectrometry Protocol |

| Solvent | CDCl₃ (Standard) or C₆D₆ (Benzene-d6) | Methanol (LC-MS grade) + 0.1% Formic Acid |

| Rationale | CDCl₃ is standard, but C₆D₆ induces an aromatic solvent-induced shift (ASIS) that resolves overlapping equatorial/axial protons alpha to the ketone.[1] | Methanol ensures solubility; Formic acid promotes protonation ([M+H]⁺) for ESI. |

| Concentration | 10–15 mg in 0.6 mL (approx.[1] 0.1 M) | 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS) |

| Vessel | 5 mm Precision NMR Tube (Wilmad 535-PP or equiv.)[1] | Direct loop injection or C18 Column |

| Pre-treatment | Filter through 0.2 µm PTFE to remove particulates.[1] | Centrifuge at 10,000 x g for 5 min. |

Instrument Parameters[1][2][3]

-

NMR: 400 MHz or higher (600 MHz recommended for coupling constant analysis).

-

Pulse Sequence:zg30 (1H), zgpg30 (13C), hsqcetgp (HSQC).

-

Temperature: 298 K (Standard).[1] Variable Temperature (VT) studies (233 K to 313 K) recommended if conformational averaging is suspected.

-

-

Mass Spectrometry: Q-TOF or Orbitrap for High Resolution (HRMS); Triple Quadrupole for fragmentation.[1]

Part 3: Results & Discussion - NMR Spectroscopy

Stereochemical Analysis (The "Trans-Fused" Rule)

The quinolizidine ring system can exist in a cis-fused or trans-fused conformation.[1] For 2-oxoquinolizidine, the trans-fused conformer is thermodynamically preferred, placing the nitrogen lone pair anti-periplanar to the C-H bonds at C4, C6, and C9a.

Diagnostic Indicator (Bohlmann Bands): While primarily an IR feature (2700–2800 cm⁻¹), the "Bohlmann effect" has an NMR correlate: Protons anti-periplanar to the nitrogen lone pair are shielded (upfield shift).

-

Trans-fused: H-9a is axial and anti-periplanar to the lone pair, appearing as a broad doublet of doublets (dd) or multiplet at δ 1.8 – 2.2 ppm .[1]

-

Cis-fused: H-9a would be equatorial or lack the anti-periplanar shielding, shifting downfield.[1]

1H NMR Assignment Table (CDCl₃, 400 MHz)

Note: Chemical shifts are representative of the scaffold based on quinolizidine alkaloid libraries.

| Position | Type | δ (ppm) | Multiplicity | Coupling (J) | Assignment Logic |

| H-1 | α-to-C=O | 2.30 – 2.55 | m | - | Deshielded by C=O anisotropy.[1] |

| H-3 | α-to-C=O | 2.30 – 2.55 | m | - | Overlaps with H-1; resolves in C₆D₆.[1] |

| H-4 | α-to-N | 2.85 – 3.10 | dt / m | J ≈ 11, 3 Hz | Deshielded by Nitrogen; axial H is shielded by lone pair.[1] |

| H-6 | α-to-N | 2.60 – 2.90 | m | - | Alpha to N, part of the piperidine ring B. |

| H-9a | Bridgehead | 1.95 – 2.20 | dd / m | J ≈ 10 Hz | Critical Diagnostic: Large axial-axial coupling indicates trans-fusion.[1] |

| H-7,8,9 | Aliphatic | 1.20 – 1.80 | m | - | The "hump" of the spectrum; requires COSY/HSQC to assign.[1] |

13C NMR Assignment

-

C-2 (Carbonyl): 208.0 – 210.0 ppm .[1] Characteristic ketone shift.[1]

-

C-4, C-6 (α-to-N): 55.0 – 64.0 ppm .[1] Deshielded by nitrogen.[1]

-

C-9a (Bridgehead): 60.0 – 65.0 ppm .[1]

-

C-1, C-3 (α-to-C=O): 40.0 – 48.0 ppm .[1]

Part 4: Mass Spectrometry & Fragmentation Mechanisms

Ionization Pathway

In ESI(+), the molecule forms the [M+H]⁺ ion at m/z 154.12 (Exact Mass: 153.115).

Fragmentation Logic (MS/MS)

The fragmentation is driven by charge localization on the nitrogen and the ketone.

-

Alpha-Cleavage (Nitrogen driven): Cleavage of the C-C bond adjacent to the nitrogen is the dominant pathway.[1]

-

Retro-Diels-Alder (RDA): The cyclohexanone ring can undergo RDA-type fragmentation.[1]

-

CO Loss: Loss of 28 Da (CO) from the ketone ring.[1]

Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the primary fragmentation pathways for structural verification.

Caption: Figure 1. Proposed ESI-MS/MS fragmentation tree for Hexahydro-1H-quinolizin-2(6H)-one. Green nodes indicate diagnostic fragment ions observed in MS2 spectra.

Part 5: Analytical Workflow & Validation

To ensure "Trustworthiness," the following workflow integrates both techniques into a self-validating loop.

Caption: Figure 2. Integrated analytical workflow for the structural confirmation of 2-oxoquinolizidine.

Part 6: References

-

Quinolizidine Alkaloid NMR: Bohlmann, F., & Zeisberg, R. (1975).[1] 13C-NMR-Spektren von Chinolizidin-Derivaten. Chemische Berichte, 108(3), 1043–1051.

-

Stereochemistry & Bohlmann Bands: Wiewiórowski, M., & Skolik, J. (1959). The mechanism of the formation of the Bohlmann bands in the IR spectra of quinolizidine derivatives. Spectrochimica Acta, 15, 633.

-

Mass Spectrometry of Quinolizidines: Wysocka, W., & Brukwicki, T. (2000).[1] Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine. Journal of Mass Spectrometry, 35(10), 1157-1165.[1]

-

Synthesis & Characterization: Brandi, A., Cordero, F. M., & Vurchio, C. (2012). Synthesis of Octahydroquinolizinones: Aza-analogues of Terpenoid Skeletons. Heterocycles, 84(2), 1251.[3]

Sources

Application Note: Antimicrobial Activity Screening of Hexahydro-1H-quinolizin-2(6H)-one

[1][2][3][4]

Executive Summary & Chemical Context

Hexahydro-1H-quinolizin-2(6H)-one (CAS: 1004-90-6), also known as 2-oxoquinolizidine , represents a critical bicyclic scaffold in the synthesis of quinolizidine alkaloids (e.g., matrine, lupinine analogs). While often utilized as a synthetic intermediate, the quinolizidine pharmacophore itself exhibits significant biological activity, including ion channel modulation and antimicrobial properties via membrane destabilization and efflux pump inhibition (EPI).

This guide provides a rigorous, standardized workflow for screening this compound and its derivatives against bacterial and fungal pathogens. It moves beyond basic phenotypic screening to include mechanistic validation, adhering to CLSI M07-A10 standards for reproducibility.

Key Physicochemical Considerations

-

Molecular Weight: 153.22 g/mol [1]

-

Lipophilicity (LogP): ~0.8–1.2 (Moderate; membrane permeable)

-

Basicity: The bridgehead nitrogen renders the compound basic. It may protonate at physiological pH (7.4), affecting solubility and binding affinity.

-

Solubility: Soluble in DMSO, Ethanol, and Chloroform. Limited water solubility as a free base; highly soluble as a hydrochloride salt.

Screening Workflow Overview

The following flowchart outlines the decision matrix for evaluating 2-oxoquinolizidine, moving from solubility validation to mechanistic characterization.

Figure 1: Hierarchical screening workflow ensuring resource efficiency by filtering inactive candidates early.

Pre-Assay Preparation[6]

Stock Solution Preparation

Quinolizidines are prone to oxidation and pH-dependent solubility shifts.

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Concentration: Prepare a 10.24 mg/mL master stock (approx. 66 mM). This specific concentration simplifies serial dilutions (e.g., 1:100 dilution yields 102.4 µg/mL).

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Culture Media

-

Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cations (Ca²⁺, Mg²⁺) are critical as quinolizidines may chelate ions or compete for membrane binding sites.

-

Fungi: RPMI 1640 buffered with MOPS (pH 7.0).

Primary Screen: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) quantitatively. Standard: CLSI M07-A10.

Protocol Steps:

-

Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (approx.

CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final testing concentration of -

Plate Setup: Use untreated polystyrene 96-well plates (round bottom).

-

Dilution Series:

-

Dispense 100 µL of CAMHB into columns 2–12.

-

Dispense 200 µL of 2x Test Compound (e.g., 256 µg/mL) into column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

-

Column 11: Growth Control (Media + Inoculum + Solvent Vehicle).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of the diluted inoculum to wells 1–11.

-

Final Volume: 200 µL/well.

-

Final DMSO: Must be < 1% (v/v) to avoid solvent toxicity.

-

-

Incubation: 35 ± 2°C for 16–20 hours (Bacteria); 24–48 hours (Fungi).

Visualization: Plate Layout

Figure 2: Standardized plate map. Column 1 contains the highest drug concentration. Column 11 ensures bacterial viability.

Secondary Screen: Mode of Action (MoA)

If the MIC is < 64 µg/mL, proceed to mechanistic studies. Quinolizidines often act via membrane disruption or efflux pump inhibition .

Membrane Integrity Assay (Sytox Green)

This assay determines if the compound permeabilizes the bacterial cytoplasmic membrane.

-

Principle: Sytox Green is a high-affinity nucleic acid stain that only penetrates cells with compromised membranes.

-

Protocol:

-

Wash log-phase bacteria in PBS.

-

Incubate with 5 µM Sytox Green for 15 mins in the dark.

-

Add Hexahydro-1H-quinolizin-2(6H)-one at 1x, 2x, and 4x MIC.

-

Measure Fluorescence (Ex: 504 nm, Em: 523 nm) every 5 mins for 1 hour.

-

Result: A rapid increase in fluorescence indicates membrane lysis.

-

Efflux Pump Inhibition (Ethidium Bromide Accumulation)

Many quinolizidine alkaloids (like matrine) reverse resistance by inhibiting efflux pumps.

-

Protocol:

-

Use an efflux-overexpressing strain (e.g., S. aureus SA-1199B).

-

Load cells with Ethidium Bromide (EtBr) in the presence of the test compound (at 0.5x MIC).

-

Monitor fluorescence decrease over time.

-

Result: Retention of fluorescence (compared to control) indicates the compound is blocking the pump from ejecting EtBr.

-

Data Presentation & Analysis

Quantitative Metrics

Report data in the following table format to ensure comparability across studies.

| Organism | Strain ID | Gram Status | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Interpretation |

| S. aureus | ATCC 29213 | Positive | [Data] | [Data] | < 4 | Bactericidal |

| E. coli | ATCC 25922 | Negative | [Data] | [Data] | > 4 | Bacteriostatic |

| P. aeruginosa | ATCC 27853 | Negative | [Data] | [Data] | N/A | Resistant |

Interpretation Rules:

-

Bactericidal: MBC/MIC ratio

. -

Bacteriostatic: MBC/MIC ratio

.[2] -

Significance: For small molecules, an MIC

µg/mL is considered a strong "hit"; 10–64 µg/mL is "moderate."

Troubleshooting & Expert Tips

-

pH Effect: The tertiary amine in the quinolizidine ring is pH-sensitive. If MICs are inconsistent, verify the pH of the CAMHB. A shift to acidic pH may protonate the nitrogen, increasing water solubility but potentially altering membrane penetration.

-

Precipitation: If the compound precipitates in the well (cloudiness visible immediately upon addition), the MIC is invalid. Repeat using a lower concentration range or add 2% cyclodextrin to improve solubility without affecting bacterial growth.

-

Cation Chelation: Quinolizidines can act as weak chelators. If testing against P. aeruginosa, ensure Ca²⁺/Mg²⁺ levels are strictly controlled, as divalent cations stabilize the outer membrane.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).

-

Wink, M. (2013). Evolution of secondary metabolites in legumes (Fabaceae). South African Journal of Botany. (Context: Quinolizidine alkaloid biological activity).

-

Olejníková, P., et al. (2025). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues.[4] (Context: Structural analogs and screening methodology).

-

PubChem. (2025).[5] Compound Summary: Hexahydro-1H-quinolizin-2(6H)-one (CAS 1004-90-6).[5]

Application Note: Hexahydro-1H-quinolizin-2(6H)-one as a Versatile Scaffold for Antiviral Drug Discovery

Abstract

The hexahydro-1H-quinolizin-2(6H)-one core, a prominent structural motif within the broader family of quinolizidine alkaloids, represents a privileged scaffold for medicinal chemistry. Its rigid, three-dimensional architecture and chiral nature provide an excellent framework for the development of potent and selective therapeutic agents. Quinolizidine alkaloids have demonstrated a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] This application note provides a comprehensive guide for researchers on utilizing this scaffold for the design and synthesis of novel antiviral agents, with a specific focus on targeting viral proteases. We present detailed protocols for the synthesis of a model derivative and a corresponding in vitro enzymatic assay for biological evaluation, alongside a discussion of structure-activity relationship (SAR) principles to guide future optimization.

The Quinolizinone Core: A Privileged Scaffold for Drug Design

The hexahydro-1H-quinolizin-2(6H)-one scaffold, also known as 2-oxaquinolizidine, is a bicyclic saturated heterocycle. Its inherent structural properties make it an attractive starting point for drug design:

-

Structural Rigidity: The fused ring system limits conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

-

Three-Dimensionality: Unlike flat aromatic scaffolds, its defined three-dimensional shape allows for the precise spatial orientation of substituents to probe complex binding pockets in enzymes and receptors.

-

Chiral Centers: The scaffold contains multiple stereocenters, offering opportunities for stereoselective interactions with chiral biological targets.

-

Natural Product Heritage: Quinolizidine alkaloids are naturally occurring compounds biosynthesized from L-lysine in various plants.[2] This evolutionary precedent suggests that the core structure is "biologically friendly" and can interact with protein targets.

These features have led to the exploration of quinolizidine derivatives against a range of diseases. Notably, their potential as antiviral agents has garnered significant interest, with analogs showing activity against viruses such as Influenza and HIV.[3]

Strategic Derivatization of the Scaffold

The hexahydro-1H-quinolizin-2(6H)-one core offers several key positions for chemical modification to generate a library of diverse compounds. Understanding these strategic points is crucial for exploring the structure-activity relationship (SAR).

Caption: Key positions for chemical modification on the hexahydro-1H-quinolizin-2(6H)-one scaffold.

The primary strategy for building diversity involves introducing substituents at positions alpha to the carbonyl group (C1 and C3) and alpha to the bridgehead nitrogen (C4). The carbonyl group itself can also be a handle for further modification. An intramolecular Mannich reaction is a powerful strategy for constructing the quinolizidinone core, allowing for the incorporation of diversity from readily available precursors.[4]

Experimental Protocols: A Guided Workflow

This section provides a step-by-step workflow for the synthesis of a model derivative and its subsequent biological evaluation against a relevant viral target, the Hepatitis C Virus (HCV) NS3/4A protease. This protease is essential for viral replication and a clinically validated drug target.[5]

Caption: Experimental workflow from synthesis to biological evaluation.

Protocol: Synthesis of a Model Derivative via Intramolecular Mannich Reaction

This protocol describes the synthesis of (±)-4-Phenyl-octahydropyrido[1,2-a]pyrazin-6(2H)-one, a representative derivative, adapted from established methodologies for quinolizidinone synthesis.[4] The key step is an acid-catalyzed intramolecular Mannich reaction.

Materials:

-

N-Boc-4-piperidone (Commercially available)

-

Benzaldehyde

-

Methyl vinyl ketone

-

Pyrrolidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Step 1: Synthesis of (E)-1-(tert-butyl) 4-(3-oxobut-1-en-1-yl)-4-(phenyl(pyrrolidin-1-yl)methyl)piperidine-1-carboxylate

-

To a solution of N-Boc-4-piperidone (1.99 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in anhydrous DCM (50 mL), add pyrrolidine (0.71 g, 10 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl vinyl ketone (1.05 g, 15 mmol) to the reaction mixture.

-

Stir at room temperature for 24 hours. Monitor reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the intermediate product. Causality: This three-component reaction forms the key acyclic precursor for the subsequent cyclization. Pyrrolidine acts as an organocatalyst to form an enamine with the piperidone, which then attacks the aldehyde to form a Mannich base, followed by Michael addition to methyl vinyl ketone.

Step 2: Deprotection and Intramolecular Mannich Cyclization

-

Dissolve the purified product from Step 1 (10 mmol) in anhydrous DCM (50 mL).

-

Add trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Causality: TFA serves a dual purpose. It first removes the Boc protecting group from the piperidine nitrogen, liberating the secondary amine. Secondly, it protonates the enone system, catalyzing the intramolecular Mannich reaction where the amine attacks the iminium ion formed in situ, leading to the formation of the bicyclic quinolizidinone core.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (DCM:Methanol gradient) to afford the final product, (±)-4-Phenyl-octahydropyrido[1,2-a]pyrazin-6(2H)-one.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol: In Vitro HCV NS3/4A Protease Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of the synthesized compounds against HCV NS3/4A protease. The assay relies on the cleavage of a peptide substrate containing a fluorophore and a quencher. Cleavage by the protease separates the pair, resulting in an increase in fluorescence.[1][6]

Materials:

-

Recombinant HCV NS3/4A Protease (genotype 1b, commercially available)

-

FRET peptide substrate (e.g., Ac-DE-Dap(QXL™520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH₂, where the protease cleaves between Abu and AS. Commercially available).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15% (v/v) Glycerol, 30 mM DTT, 1% (w/v) CHAPS.[1]

-

Test compound (synthesized derivative) dissolved in DMSO.

-

Positive control inhibitor (e.g., Boceprevir).

-

96-well black microplates, flat bottom.

-

Fluorescence plate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 490/520 nm for FAM/QXL™520).

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve (e.g., 100 µM to 0.5 nM final assay concentration).

-

Assay Setup:

-

In each well of the 96-well plate, add 2 µL of the diluted test compound or control (DMSO for negative control, Boceprevir for positive control).

-

Add 88 µL of Assay Buffer containing the HCV NS3/4A protease to each well. The final enzyme concentration should be optimized for linear reaction kinetics (e.g., 5-10 nM).

-

Incubate the plate at room temperature for 30 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects a true equilibrium.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate (final concentration typically 100-200 nM) to all wells.

-

Immediately place the plate in the fluorescence reader.

-

Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

For each concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Normalize the data: Set the rate of the DMSO control (no inhibitor) as 100% activity and the rate of the highest concentration of the positive control as 0% activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Interpretation and SAR Insights

The biological data obtained from the assay can be used to establish a structure-activity relationship (SAR). By synthesizing and testing a series of analogs, researchers can identify which structural modifications enhance antiviral potency.

Table 1: Hypothetical SAR Data for Quinolizinone Analogs against HCV NS3/4A

| Compound ID | R¹ (Position 4) | R² (Position 1) | IC₅₀ (µM) |

| 1 (Model) | Phenyl | H | 15.2 |

| 2a | 4-Fluorophenyl | H | 8.5 |

| 2b | 4-Methoxyphenyl | H | 25.1 |

| 2c | Naphthyl | H | 5.1 |

| 3a | Phenyl | Methyl | 12.8 |

| 3b | Phenyl | Benzyl | 35.6 |

| Boceprevir | - | - | 0.015 |

Interpretation of Hypothetical Data:

-

Effect of R¹: Introducing an electron-withdrawing group like fluorine at the para-position of the phenyl ring (Compound 2a ) improves activity compared to the unsubstituted parent (1 ). This suggests a potential favorable interaction, such as a halogen bond, in the enzyme's active site. Conversely, an electron-donating methoxy group (Compound 2b ) is detrimental. Increasing the size of the aromatic system to a naphthyl group (Compound 2c ) significantly enhances potency, indicating the presence of a larger hydrophobic pocket.

-

Effect of R²: Small alkyl substitution at the C1 position (Compound 3a ) is well-tolerated. However, a larger, bulky benzyl group (Compound 3b ) leads to a loss of activity, likely due to a steric clash within the binding site.

These insights, derived from systematic modification and testing, are crucial for guiding the next cycle of drug design toward more potent inhibitors.

Future Directions

The hexahydro-1H-quinolizin-2(6H)-one scaffold is a promising starting point for the development of novel antiviral agents. Future work should focus on:

-

Expanding the SAR: Synthesizing a broader range of derivatives to probe different regions of the protease active site.

-

Stereoselective Synthesis: Developing asymmetric synthetic routes to access single enantiomers, which may exhibit significantly different biological activities.

-

Mechanism of Action Studies: Confirming the mode of inhibition (e.g., competitive, non-competitive) through detailed enzyme kinetics.

-

Cell-based Assays: Progressing potent compounds from enzymatic assays to cell-based viral replication assays to evaluate their efficacy in a more biologically relevant context.

By leveraging the unique structural features of this scaffold and employing a systematic approach to synthesis and biological evaluation, researchers can unlock its full potential in the ongoing search for new antiviral therapies.

References

- (No specific reference used in the text)

- (No specific reference used in the text)

- (No specific reference used in the text)

-

A Sensitive Fluorimetric Assay for Detection of Hepatitis C NS3/4A Viral Protease Using a Novel FRET Peptide Substrate. Eurogentec. [Link]

-

Wang, P., et al. (2022). Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Tan, S. L. (Ed.). (2006). HCV NS3-4A Serine Protease. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience. [Link]

- (No specific reference used in the text)

- (No specific reference used in the text)

- (No specific reference used in the text)

- (No specific reference used in the text)

-

Reig, N., et al. (2009). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial Agents and Chemotherapy, 53(6), 2459–2466. [Link]

- (No specific reference used in the text)

- (No specific reference used in the text)

-

King, F. D. (1986). Synthesis of quinolizidines and indolizidines via an intramolecular Mannich reaction. Journal of the Chemical Society, Perkin Transactions 1, 447-453. [Link]

- (No specific reference used in the text)

- (No specific reference used in the text)

- (No specific reference used in the text)

- (No specific reference used in the text)

- (No specific reference used in the text)

- (No specific reference used in the text)

-

He, M., et al. (2020). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Planta, 252(6), 99. [Link]

Sources

- 1. eurogentec.com [eurogentec.com]

- 2. mdpi.com [mdpi.com]

- 3. Potential SARS-CoV-2 3CLpro inhibitors from chromene, flavonoid and hydroxamic acid compound based on FRET assay, docking and pharmacophore studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Hexahydro-1H-quinolizin-2(6H)-one Synthesis

Ticket ID: #Q2-ONE-OPT | Status: Open | Priority: High Subject: Yield Optimization & Troubleshooting Guide for Quinolizidin-2-one

Executive Summary & Core Directive

Welcome to the Advanced Synthesis Support Center. You are likely experiencing low yields (<40%) or difficulty isolating the target Hexahydro-1H-quinolizin-2(6H)-one (also known as 2-oxo-quinolizidine).

The Root Cause Analysis: The synthesis of this bicyclic ketone via the standard Dieckmann Condensation fails not usually due to the chemistry itself, but due to two specific "silent killers":

-

Intermolecular Polymerization: Failure to observe high-dilution principles during cyclization.

-

Phase Transfer Loss: The target molecule is a water-soluble amine in its protonated form and a volatile solid in its free base form. Standard workups often discard the product in the aqueous waste or lose it on the rotavap.

This guide provides a self-validating protocol to correct these issues.

The "Golden Path" Protocol

Based on the Dieckmann Condensation of ethyl 3-(1-(2-ethoxy-2-oxoethyl)piperidin-2-yl)propanoate.

Workflow Visualization

The following diagram outlines the critical reaction pathway and decision points.

Caption: Figure 1. The mechanistic flow of the Dieckmann condensation route. Note the critical dependency on concentration to prevent polymerization.

Troubleshooting Modules

Module A: The Reaction (Yield < 20%)

Issue: The starting material is consumed, but the isolated mass is a viscous, non-specific polymer.

Technical Diagnosis: The Dieckmann condensation competes between intramolecular cyclization (forming the ring) and intermolecular condensation (forming polymers). The rate of cyclization is first-order, while polymerization is second-order. Therefore, concentration is the control lever.

Corrective Protocol:

-

The Ruggli-Ziegler Dilution Principle: Do not dump the diester into the base.

-